Oxolan-3-yl(pyrimidin-2-yl)methanamine
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Overview
Description
Oxolan-3-yl(pyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C₉H₁₃N₃O It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) and a pyrimidine ring (a six-membered ring containing two nitrogen atoms)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl(pyrimidin-2-yl)methanamine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by the reduction of a furan derivative.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with an appropriate leaving group on the oxolane ring.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl(pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Oxolan-3-yl(pyrimidin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxolan-3-yl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-ylmethanamine: Similar structure but lacks the pyrimidine ring.
Pyrimidin-2-ylmethanamine: Contains the pyrimidine ring but lacks the oxolane ring.
Uniqueness
Oxolan-3-yl(pyrimidin-2-yl)methanamine is unique due to the combination of both oxolane and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
oxolan-3-yl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H13N3O/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1,3-4,7-8H,2,5-6,10H2 |
InChI Key |
LLBYIWUDINWYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C2=NC=CC=N2)N |
Origin of Product |
United States |
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